
Cyclopropanesulfonohydrazide
Overview
Description
Cyclopropanesulfonohydrazide is a chemical compound with the molecular formula C3H8N2O2S . Its average mass is 136.173 Da and its mono-isotopic mass is 136.030655 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a sulfonohydrazide group . The exact structure can be found in chemical databases such as ChemSpider .Scientific Research Applications
Cyclopropane Design in Medicinal Chemistry
Cyclopropanes are crucial in medicinal chemistry due to their presence in various drug compounds. They serve as essential elements in designing lead-like compounds, fragments, and building blocks. A study highlighted the synthesis of cyclopropane-containing compounds using a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide. This process allows for the creation of diverse structures suitable for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Biological Activities of Cyclopropanes
Cyclopropanes exhibit a range of biological activities including antibiotic, antiviral, antifungal, and insecticidal properties. They are also involved in controlling plant growth and fruit ripening, and have shown effectiveness in enzyme and gluconeogenesis inhibitions, along with neurochemical activity. Cyclopropanes are key components in many biosynthetic processes and membrane structures, especially in tuberculosis cells (Salaün & Baird, 1995).
Synthesis and Derivatization of Cyclopropanes
The synthesis and functionalization of cyclopropanes have been a focus in organic chemistry. This includes methods such as Lewis acid-catalyzed annulations, providing a pathway to create cyclopentene sulfonamides, which can be further hydrolyzed to yield cyclopentanones. These methods demonstrate the versatility of cyclopropanes in synthesizing complex molecular structures (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Cyclopropane's Role in Drug Molecules
Cyclopropanes are increasingly used in transitioning drug candidates from preclinical to clinical stages. Their unique structural properties, such as coplanarity and enhanced π-character of C-C bonds, contribute significantly to improving the potency and reducing off-target effects of drugs. This emphasizes the cyclopropyl ring's versatility in overcoming challenges in drug discovery (Talele, 2016).
Enantioselective Synthesis of Cyclopropanes
Enantioselective synthesis of cyclopropanes has been a key area, focusing on the creation of cyclopropanes in enantiomerically enriched forms. This is crucial for the synthesis of more functionalized cyclic and acyclic alkanes. Various methods, such as halomethylmetal-mediated cyclopropanation and nucleophilic addition/ring closure sequences, have been developed to achieve this goal (Abramovitch, Fensterbank, Malacria, & Marek, 2008).
Application in Enzymatic and Chemical Processes
Cyclopropanes play an essential role in enzymatic and chemical processes. They are key intermediates in biosynthetic pathways and are involved in the synthesis of biologically active compounds with diverse activities ranging from antimicrobial to antitumor properties (Salaün, 2000). Additionally, cyclopropanes are used in chemical reactions, such as Cu-catalyzed allylation, illustrating their importance in synthesizing complex organic compounds (Ma, Tian, Zheng, & Zhang, 2022).
Safety and Hazards
Cyclopropanesulfonohydrazide is classified under the GHS07 hazard pictogram . The associated hazard statements are H302, H315, H319, and H335, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
cyclopropanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-5-8(6,7)3-1-2-3/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKZAFJASFLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




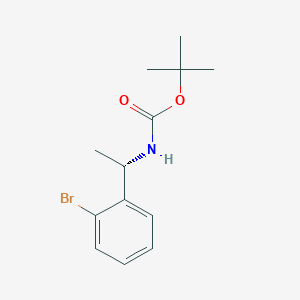
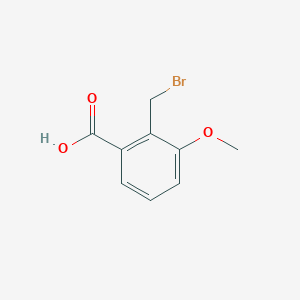

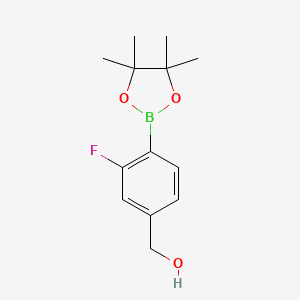

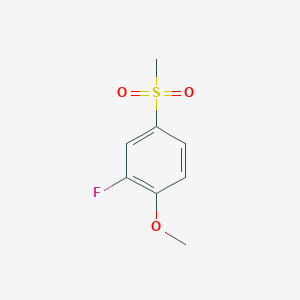



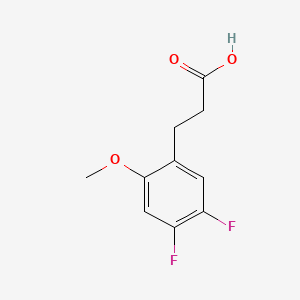
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)